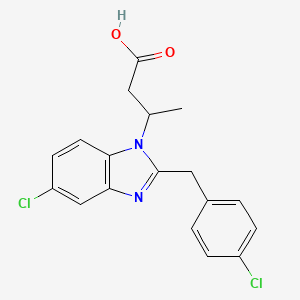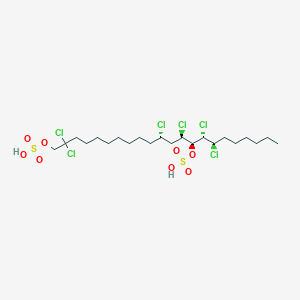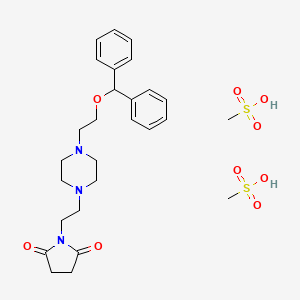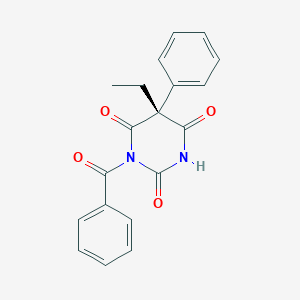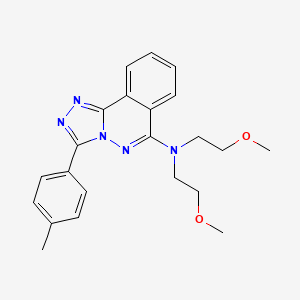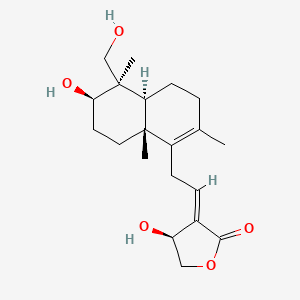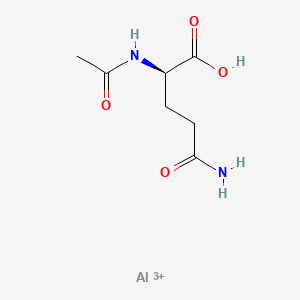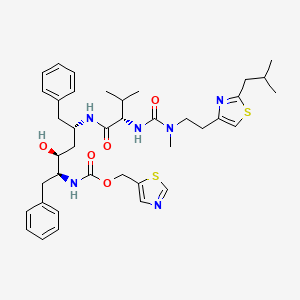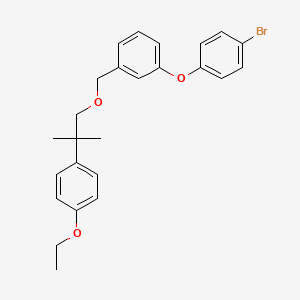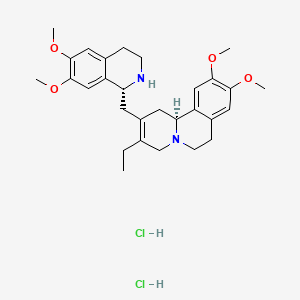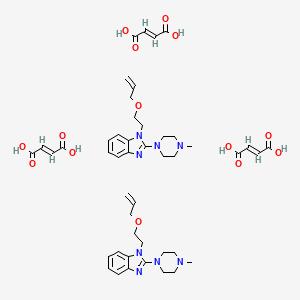
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole is a complex organic compound that combines the structural features of benzimidazole, piperazine, and butenedioic acid. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzimidazole derivative reacts with 4-methylpiperazine.
Attachment of Prop-2-enoxyethyl Group: The prop-2-enoxyethyl group is attached via etherification reactions, often using alkyl halides and a base to facilitate the reaction.
Formation of Butenedioic Acid Moiety: The final step involves the addition of the butenedioic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring and piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole exhibits potential antimicrobial, antiviral, and anticancer activities. It is often studied for its ability to inhibit specific enzymes or pathways in pathogenic organisms .
Medicine
In medicine, this compound is explored for its therapeutic potential in treating various diseases, including infections and cancers. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
Industrially, the compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. The piperazine ring enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate are structurally related and used as anthelmintics.
Uniqueness
What sets (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole apart is its combined structural features, which confer unique biological properties. The presence of the prop-2-enoxyethyl group enhances its solubility and reactivity, making it more effective in various applications .
Properties
CAS No. |
87233-64-5 |
|---|---|
Molecular Formula |
C46H60N8O14 |
Molecular Weight |
949.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole |
InChI |
InChI=1S/2C17H24N4O.3C4H4O4/c2*1-3-13-22-14-12-21-16-7-5-4-6-15(16)18-17(21)20-10-8-19(2)9-11-20;3*5-3(6)1-2-4(7)8/h2*3-7H,1,8-14H2,2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI Key |
INYWLUSCQYVZRM-VQYXCCSOSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC=C.CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC=C.CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


